2-(Diethyl-1,2-oxazol-4-yl)acetic acid
Overview
Description
2-(Diethyl-1,2-oxazol-4-yl)acetic acid is a versatile small molecule scaffold with the molecular formula C9H13NO3 and a molecular weight of 183.21 g/mol . This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethyl-1,2-oxazol-4-yl)acetic acid typically involves the reaction of diethyl oxalate with appropriate amines under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the oxazole ring . The reaction mixture is then subjected to acidic workup to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Diethyl-1,2-oxazol-4-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Diethyl-1,2-oxazol-4-yl)acetic acid is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Diethyl-1,2-oxazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The compound can also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethyl-1,2-oxazol-4-yl)propanoic acid
- 2-(Diethyl-1,2-oxazol-4-yl)butanoic acid
- 2-(Diethyl-1,2-oxazol-4-yl)pentanoic acid
Uniqueness
2-(Diethyl-1,2-oxazol-4-yl)acetic acid is unique due to its specific oxazole ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(3,5-diethyl-1,2-oxazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-3-7-6(5-9(11)12)8(4-2)13-10-7/h3-5H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBGKQZTUREYHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)CC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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